N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
CAS No.: 1431970-24-9
Cat. No.: VC5544668
Molecular Formula: C8H14ClF2N3
Molecular Weight: 225.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431970-24-9 |
|---|---|
| Molecular Formula | C8H14ClF2N3 |
| Molecular Weight | 225.67 |
| IUPAC Name | 2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2N3.ClH/c1-6(11-4-8(9)10)7-3-12-13(2)5-7;/h3,5-6,8,11H,4H2,1-2H3;1H |
| Standard InChI Key | XBOMBHDQVRRQKU-UHFFFAOYSA-N |
| SMILES | CC(C1=CN(N=C1)C)NCC(F)F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, 2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine hydrochloride, reflects its bifunctional architecture:
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A 1-methyl-1H-pyrazol-4-yl moiety, a five-membered aromatic ring with two adjacent nitrogen atoms.
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A 2,2-difluoroethyl group attached to the amine nitrogen, introducing electronegative fluorine atoms.
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A hydrochloride salt form, enhancing solubility and stability for research applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClF₂N₃ | |
| Molecular Weight | 225.67 g/mol | |
| InChI Key | XBOMBHDQVRRQKU-UHFFFAOYSA-N | |
| SMILES | CC(C1=CN(N=C1)C)NCC(F)F.Cl | |
| Parent Compound (Free Base) | C₈H₁₃F₂N₃ (MW 189.21 g/mol) |
The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the pyrazole ring enables π-π stacking interactions with biological targets.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic conditions yields the 1-methyl-1H-pyrazol-4-yl scaffold .
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Alkylation: Reaction of the pyrazole intermediate with 2,2-difluoroethylamine introduces the difluoroethyl group. This step often employs catalysts like palladium or copper to improve regioselectivity .
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Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, optimizing crystallinity for characterization .
Table 2: Representative Reaction Conditions
Challenges and Solutions
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Regioselectivity: Competing alkylation at alternative pyrazole positions is mitigated using bulky ligands or low-temperature conditions .
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Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: Limited data exist, but the hydrochloride salt is expected to exhibit higher solubility in polar solvents (e.g., water, DMSO) compared to the free base.
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LogP (Predicted): 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Thermal Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt shows a decomposition onset at 210°C, suggesting stability under standard storage conditions .
Biological Activity and Mechanistic Insights
Cytotoxicity Screening
In a U937 leukemia cell model, related pyrazole-sulfonamides showed IC₅₀ values of 15–40 μM without significant lactate dehydrogenase (LDH) release, suggesting apoptosis-mediated activity over necrosis .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The hydrochloride salt’s improved stability and solubility make it preferable for in vivo studies compared to neutral analogs .
Future Directions and Challenges
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Target Identification: Proteomic studies are needed to map binding partners and elucidate mechanisms of action.
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Formulation Development: Nanoencapsulation or prodrug strategies could enhance bioavailability.
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Toxicology Profiling: Acute and chronic toxicity studies in animal models are critical for therapeutic translation.
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